![molecular formula C14H14N2O2 B2525333 N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide CAS No. 2411304-35-1](/img/structure/B2525333.png)
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide is a compound with the molecular formula C14H14N2O2 and a molecular weight of 242.278. This compound belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . Ynamides are known for their unique reactivity and have become valuable building blocks in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of ynamide coupling reagents, which facilitate the formation of the ynamide bond without causing racemization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The triple bond in ynamides can be oxidized to form keteniminium ions.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.
Substitution: Ynamides can undergo substitution reactions, where the triple bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for protonation, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as peroxides . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keteniminium ions, while reduction can produce alkenes or alkanes .
科学研究应用
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide involves the formation of highly reactive intermediates, such as keteniminium ions, upon protonation . These intermediates can participate in various cationic cascade reactions, leading to the formation of complex molecular structures . The molecular targets and pathways involved in these reactions are often specific to the particular application and context .
相似化合物的比较
Similar Compounds
Similar compounds to N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide include other ynamides with different substituents on the nitrogen atom or the alkyne moiety . Examples include:
- N-(3-Cyanophenyl)-2-methoxyacetamide
- N-(3-Cyanophenyl)-2-furamide
- N-(3-Cyanophenyl)-2-fluorobenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other ynamides . This makes it particularly valuable in certain synthetic applications and research contexts .
属性
IUPAC Name |
N-[1-(3-cyanophenyl)-2-methoxyethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-5-14(17)16-13(10-18-2)12-7-4-6-11(8-12)9-15/h4,6-8,13H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEPEWLAIZMNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(COC)C1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
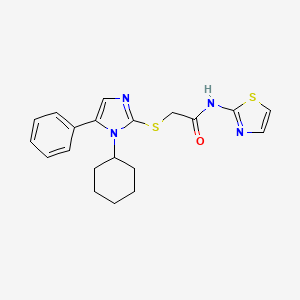
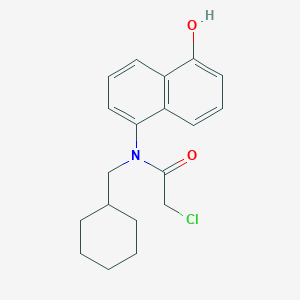
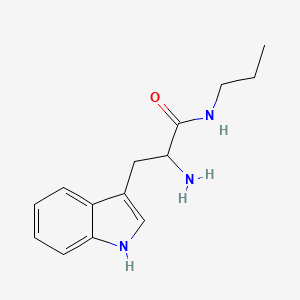


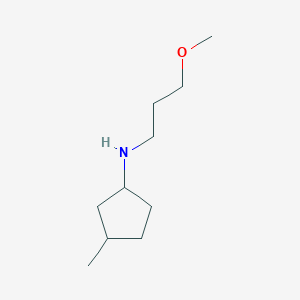
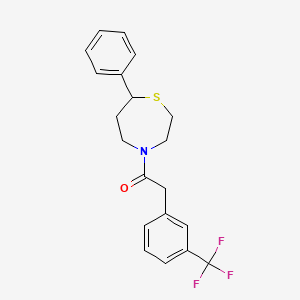

![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)
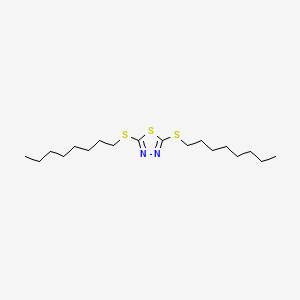
![[2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate](/img/structure/B2525268.png)
![methyl 2-[(2Z)-6-methoxy-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2525271.png)
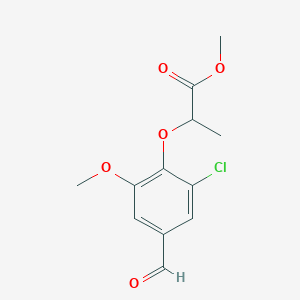
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE](/img/structure/B2525273.png)
